Cas no 160939-10-6 (methyl 6-(aminomethyl)pyridine-2-carboxylate)

methyl 6-(aminomethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 6-Aminomethyl-2-pyridinecarboxylic acid
- 2-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester
- 6-(AMINOMETHYL)-2-PYRIDINE CARBOXYLIC ACID
- METHYL 6-(AMINOMETHYL)PICOLINATE
- 6-AMINOMETHYL-PYRIDINE-2-CARBOXYLIC ACID
- 6-Aminomethyl-pyridine-2-carboxylic acid methyl ester
- 6-(AMinoMethyl)picolinic acid
- Methyl 6-(aMinoMethyl)pyridine-2-carboxylate
- 2-Pyridinecarboxylicacid,6-(aminomethyl)-,methylester(9CI)
- 6-(Aminomethyl)-2-pyridine carboxylic acid ,97%
- SY253027
- SCHEMBL4453968
- MFCD09029316
- AC-14273
- 160939-10-6
- AC8758
- AB49256
- EN300-108742
- CS-0447526
- AKOS006287853
- METHYL6-(AMINOMETHYL)PICOLINATE
- methyl 6-(aminomethyl)pyridine-2-carboxylate
-
- MDL: MFCD09029316
- Inchi: InChI=1S/C8H10N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5,9H2,1H3
- InChI Key: BXSRCFBJJKYNGE-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=CC(=N1)CN
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.7
Experimental Properties
- Density: 1.321
- Boiling Point: 352.4°Cat760mmHg
- Flash Point: 166.9°C
- Refractive Index: 1.606
- PSA: 76.21000
- LogP: 0.93880
methyl 6-(aminomethyl)pyridine-2-carboxylate Security Information
methyl 6-(aminomethyl)pyridine-2-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 6-(aminomethyl)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108742-10.0g |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 10g |
$4299.0 | 2023-05-25 | ||
Enamine | EN300-108742-0.1g |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 0.1g |
$376.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-10G |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 10g |
¥ 20,790.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-100MG |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 100MG |
¥ 1,042.00 | 2023-04-03 | |
Enamine | EN300-108742-0.5g |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 0.5g |
$410.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-250MG |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 250MG |
¥ 1,663.00 | 2023-04-03 | |
Enamine | EN300-108742-5.0g |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 5g |
$2900.0 | 2023-05-25 | ||
Enamine | EN300-108742-1g |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 1g |
$428.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-100mg |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 100mg |
¥1043.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1177-250mg |
methyl 6-(aminomethyl)pyridine-2-carboxylate |
160939-10-6 | 95% | 250mg |
¥1663.0 | 2024-04-23 |
methyl 6-(aminomethyl)pyridine-2-carboxylate Related Literature
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
Additional information on methyl 6-(aminomethyl)pyridine-2-carboxylate
Methyl 6-(Aminomethyl)pyridine-2-carboxylate (CAS No. 160939-10-6): A Versatile Building Block in Organic Synthesis
Methyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 160939-10-6) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine derivative serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the development of novel drug candidates and specialty chemicals.
The compound features both ester and aminomethyl functional groups attached to a pyridine ring, making it a versatile intermediate for organic synthesis. Its molecular structure allows for multiple modification pathways, enabling chemists to create diverse molecular architectures. Recent studies highlight its importance in medicinal chemistry, where researchers are exploring its potential in developing treatments for neurological disorders and inflammatory conditions.
In the current market landscape, there's growing demand for specialty pyridine derivatives like methyl 6-(aminomethyl)pyridine-2-carboxylate. The compound's unique properties make it particularly valuable in drug discovery programs, where researchers seek novel scaffolds with improved pharmacokinetic properties. Many pharmaceutical companies are actively investigating this compound as a precursor for potential small molecule therapeutics.
The synthesis of methyl 6-(aminomethyl)pyridine-2-carboxylate typically involves multi-step processes starting from commercially available pyridine precursors. Modern synthetic approaches focus on improving yield and purity while reducing environmental impact, aligning with the growing emphasis on green chemistry principles. Researchers are particularly interested in developing more efficient catalytic methods for its production.
From a physicochemical properties perspective, this compound demonstrates excellent solubility in common organic solvents, which enhances its utility in various synthetic applications. Its stability under standard laboratory conditions makes it convenient for storage and handling. The presence of both nucleophilic (aminomethyl) and electrophilic (ester) groups in the same molecule provides unique opportunities for molecular design and structure-activity relationship studies.
In pharmaceutical applications, methyl 6-(aminomethyl)pyridine-2-carboxylate has shown promise as a precursor for CNS-active compounds. Its structural features allow for the creation of molecules that can potentially cross the blood-brain barrier, making it valuable in neurological drug development. Recent patent literature reveals several applications in developing treatments for neurodegenerative diseases.
The compound's structure-activity relationship has been extensively studied in relation to various biological targets. Its pyridine core provides excellent hydrogen bonding capabilities, while the aminomethyl group offers opportunities for further functionalization. These characteristics make it particularly valuable in fragment-based drug discovery, where researchers screen small molecules for potential therapeutic applications.
From a market perspective, the demand for methyl 6-(aminomethyl)pyridine-2-carboxylate has been steadily increasing, driven by growing research in precision medicine and targeted therapies. Custom synthesis providers and chemical suppliers report consistent interest from both academic institutions and pharmaceutical companies. The compound's versatility makes it attractive for various research programs.
Recent advances in computational chemistry and AI-assisted drug design have further highlighted the importance of such heterocyclic building blocks. Molecular modeling studies frequently utilize compounds like methyl 6-(aminomethyl)pyridine-2-carboxylate as starting points for virtual screening campaigns. This aligns with current trends in digital chemistry and high-throughput screening technologies.
Quality control of methyl 6-(aminomethyl)pyridine-2-carboxylate typically involves advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Current research focuses on developing more efficient analytical protocols to support the growing demand.
The future outlook for methyl 6-(aminomethyl)pyridine-2-carboxylate appears promising, with potential applications expanding beyond traditional pharmaceutical uses. Emerging fields such as materials science and catalysis are exploring its utility in creating novel functional materials and catalytic systems. This broad applicability ensures its continued relevance in chemical research.
For researchers working with methyl 6-(aminomethyl)pyridine-2-carboxylate, proper handling and storage are essential to maintain its stability. While not classified as hazardous under standard regulations, appropriate laboratory practices should be followed. The compound's shelf life can be extended through proper storage under inert atmosphere at controlled temperatures.
In conclusion, methyl 6-(aminomethyl)pyridine-2-carboxylate (CAS No. 160939-10-6) represents an important chemical intermediate with wide-ranging applications in modern chemistry. Its unique structural features and synthetic versatility make it invaluable for drug discovery and materials research. As scientific understanding of its properties continues to grow, so too will its applications across various fields of chemical science.
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